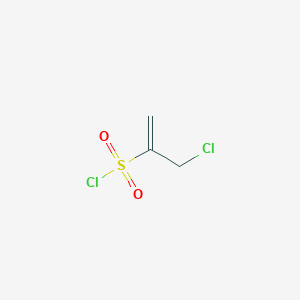
3-Chloroprop-1-ene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroprop-1-ene-2-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloroprop-1-ene-2-sulfonyl chloride can be synthesized through various methods. One common method involves the high-temperature chlorination of propylene. In this process, propylene is subjected to high-temperature chlorination after preheating, and the crude product is obtained by condensation and distillation . Another method involves the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions: 3-Chloroprop-1-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, addition, polymerization, hydrolysis, ammoniation, cyanation, and esterification . These reactions are facilitated by the presence of the sulfonyl chloride and chloro groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, nucleophiles, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions with nucleophiles can produce various substituted sulfonyl chlorides .
科学的研究の応用
3-Chloroprop-1-ene-2-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. In biology and medicine, it is studied for its potential use in drug development and as a tool for modifying biomolecules. In industry, it is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloroprop-1-ene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biomolecules and other chemical compounds by forming covalent bonds with nucleophilic sites . The molecular pathways involved in these reactions depend on the specific targets and conditions used .
類似化合物との比較
Similar Compounds: Similar compounds to 3-Chloroprop-1-ene-2-sulfonyl chloride include other sulfonyl chlorides and chloro derivatives, such as 3-chloroprop-2-ene-1-sulfonyl chloride .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of reactivity and stability. The presence of both the sulfonyl chloride and chloro groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .
特性
分子式 |
C3H4Cl2O2S |
|---|---|
分子量 |
175.03 g/mol |
IUPAC名 |
3-chloroprop-1-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |
InChIキー |
DTRVXXBLQQSDEJ-UHFFFAOYSA-N |
正規SMILES |
C=C(CCl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


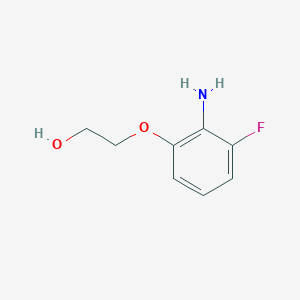
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
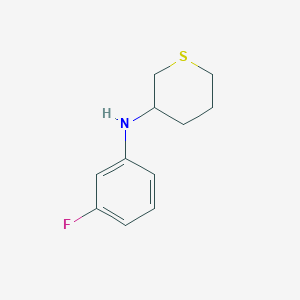
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)
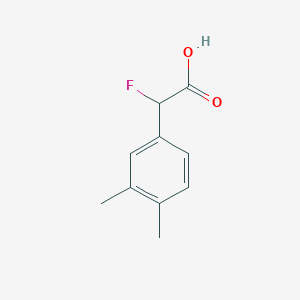
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
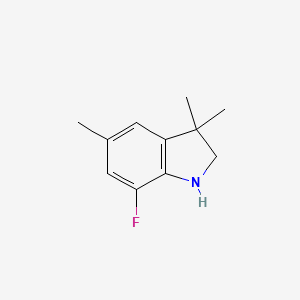
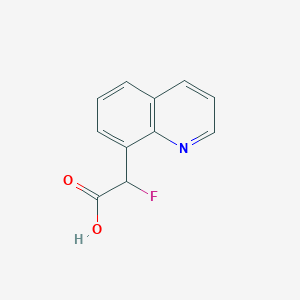
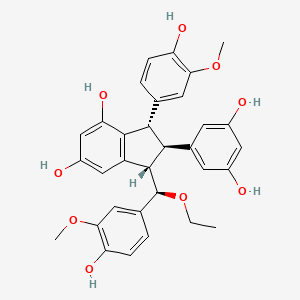
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
